molecular formula C32H33N5O3S B2891459 N-(3-methylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide CAS No. 1219373-23-5

N-(3-methylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide

Cat. No. B2891459
CAS RN: 1219373-23-5
M. Wt: 567.71
InChI Key: GYJWCRRWHBUMEL-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide is a useful research compound. Its molecular formula is C32H33N5O3S and its molecular weight is 567.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

The compound N-(3-methylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide is part of a broader class of compounds used in various synthetic and biological applications. For instance, Markosyan et al. (2008) explored the synthesis and biological properties of similar compounds, particularly 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines. These compounds were found to inhibit 5-HT deamination and exhibited moderate therapeutic effects against certain mouse tumors, suggesting potential anti-tumor activity (Markosyan et al., 2008).

Anti-Helicobacter pylori Agents

Carcanague et al. (2002) studied structures similar to N-(3-methylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide for their potential as anti-Helicobacter pylori agents. They found that these compounds displayed potent and selective activities against this gastric pathogen, which could indicate a new avenue for treating H. pylori infections (Carcanague et al., 2002).

Potential in Anti-Inflammatory and Anticancer Applications

Küçükgüzel et al. (2013) synthesized novel derivatives with structures similar to N-(3-methylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide. These derivatives exhibited anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, indicating the broad potential of these compounds in various therapeutic areas (Küçükgüzel et al., 2013).

Antibacterial and Antifungal Properties

The research by Ahmed et al. (2007) on quinazolin-4-one containing oxadiazolin-5-thione moieties, which are structurally related to the compound , revealed significant antibacterial activity. This suggests that derivatives of N-(3-methylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide might also possess antibacterial properties (Ahmed et al., 2007).

properties

IUPAC Name

N-(3-methylphenyl)-2-[[3-oxo-2-[3-oxo-3-(2-phenylethylamino)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O3S/c1-3-27(30(39)34-23-13-9-10-21(2)20-23)41-32-36-25-15-8-7-14-24(25)29-35-26(31(40)37(29)32)16-17-28(38)33-19-18-22-11-5-4-6-12-22/h4-15,20,26-27H,3,16-19H2,1-2H3,(H,33,38)(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJWCRRWHBUMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide

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